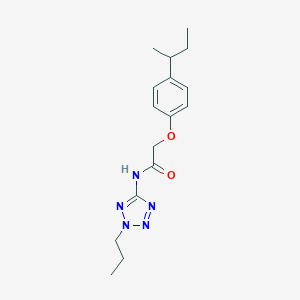
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide, also known as DCF, is a synthetic compound that has been widely used in scientific research. It belongs to the class of furan compounds and has been found to have various biochemical and physiological effects.
Mechanism of Action
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide exerts its effects by inhibiting the activity of various enzymes and receptors. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that are responsible for inflammation. 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has been found to modulate the activity of various receptors such as the serotonin receptor and the adenosine receptor.
Biochemical and Physiological Effects:
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide is also relatively inexpensive compared to other compounds that have similar effects. However, 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has been found to have some toxicity at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide. One potential direction is the development of more potent and selective analogs of 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide that can be used for the treatment of specific diseases. Another potential direction is the investigation of the effects of 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide on epigenetic regulation and gene expression. In addition, the use of 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide in combination with other compounds for the treatment of various diseases should be explored. Finally, the development of new delivery methods for 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide that can enhance its solubility and bioavailability should be investigated.
Conclusion:
In conclusion, 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide is a synthetic compound that has been widely used in scientific research due to its ability to modulate the activity of various enzymes and receptors. It has been found to have potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide have been discussed in this paper.
Synthesis Methods
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide can be synthesized by the reaction of 3,4-dichloroaniline with 2-ethoxybenzoic acid in the presence of thionyl chloride and furan-2-carboxamide. The reaction takes place under reflux conditions and the product is obtained in good yield after purification.
Scientific Research Applications
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)-2-furamide has been widely used in scientific research due to its ability to modulate the activity of various enzymes and receptors. It has been found to have potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
properties
Molecular Formula |
C19H15Cl2NO3 |
|---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-N-(2-ethoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C19H15Cl2NO3/c1-2-24-17-6-4-3-5-15(17)22-19(23)18-10-9-16(25-18)12-7-8-13(20)14(21)11-12/h3-11H,2H2,1H3,(H,22,23) |
InChI Key |
VHNPZDJGVMPTTM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-butanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B251470.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B251471.png)
![2-(3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251474.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251475.png)
![4-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251477.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B251478.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B251479.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide](/img/structure/B251482.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pentanamide](/img/structure/B251485.png)


![2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide](/img/structure/B251490.png)
![2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251491.png)
